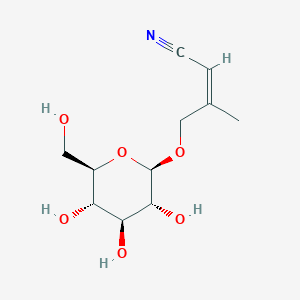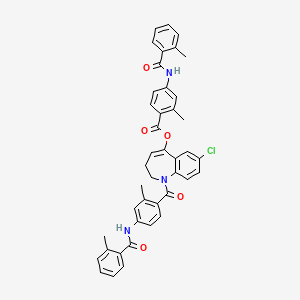
2-(2-Methoxy-4-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxy-4-methylphenyl)acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction.
- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components in reaction materials is less than 0.1%-1%.
- Cooling the reaction materials and discharging lower-layer acidic water and salt.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, filtering, acidifying the filtrate with inorganic acid until the pH is 1-4, and cooling to precipitate under stirring conditions.
- Performing suction filtration, washing the product with clear water, centrifuging to separate out water, and drying to obtain the finished product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with additional steps to ensure large-scale production and purity of the final product. These methods often involve the use of advanced equipment and techniques to optimize yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-Methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
科学的研究の応用
2-(2-Methoxy-4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Acetic acid, (2-methylphenoxy)-: Another derivative of acetic acid with a methylphenoxy group.
Acetic acid, 4-methylphenyl ester: An ester of acetic acid with a 4-methylphenyl group.
Uniqueness
2-(2-Methoxy-4-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(2-methoxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChIキー |
HGDGJQKJLJBLSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


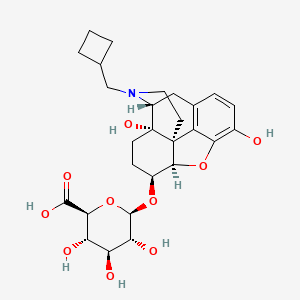
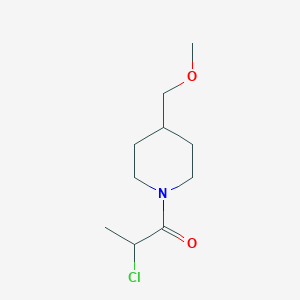

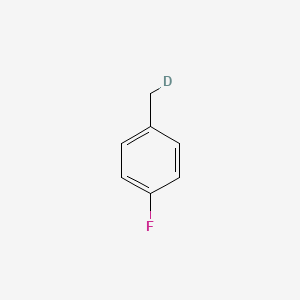
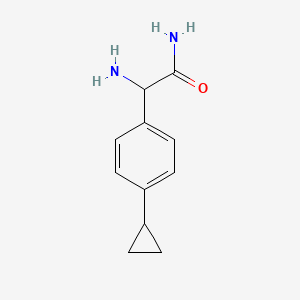
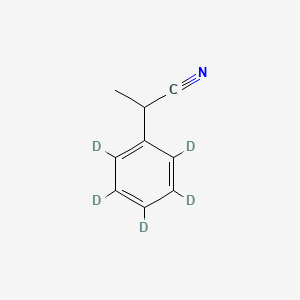
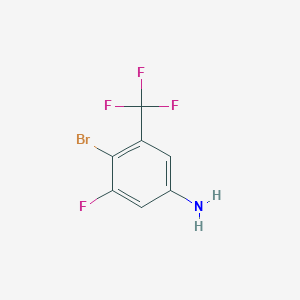
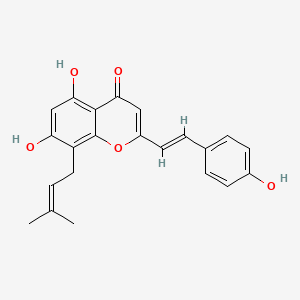

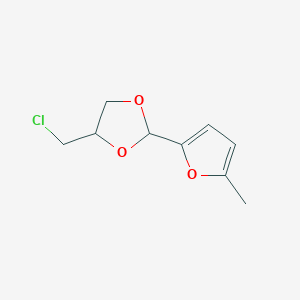

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
